

Penimepicycline: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Penimepicycline

Cat. No.: B3328398

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Abstract

Penimepicycline is a unique antibiotic compound, representing a salt formed from the equimolar combination of pipacycline (a tetracycline antibiotic) and phenoxymethylpenicillin (penicillin V). This dual nature confers a broad spectrum of activity by targeting two distinct essential bacterial processes: protein synthesis and cell wall biosynthesis. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of **Penimepicycline**, based on available scientific literature. It is designed to serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research.

Molecular Structure and Chemical Properties

Penimepicycline is chemically designated as the phenoxymethylpenicillinate salt of pipacycline.^[1] The compound's identity is confirmed by its Chemical Abstracts Service (CAS) number: 4599-60-4.^[2]

Structural Formula

The molecular structure of **Penimepicycline** is a combination of its two constituent antibiotic moieties.

Table 1: Molecular and Chemical Identifiers of **Penimepicycline**

Identifier	Value	Reference
CAS Number	4599-60-4	[2]
Molecular Formula	C45H56N6O14S	[3]
Molar Mass	937.03 g·mol ⁻¹	[2]
Synonyms	Mepicycline penicillinate, Pipacycline penicillin V	[3]

Physicochemical Properties

Limited recent data is available on the detailed physicochemical properties of **Penimepicycline**. Historical data provides some basic characteristics.

Table 2: Physicochemical Properties of **Penimepicycline**

Property	Value	Reference
Appearance	Yellowish-white crystalline powder	[4]
Solubility	Good water solubility	[5]
Stability	Sensitive to light, heat, and air	[4]

Mechanism of Action

The antimicrobial activity of **Penimepicycline** is a direct result of the combined mechanisms of its two components: the tetracycline (pipacycline) and the β -lactam (phenoxyethylpenicillin).

Inhibition of Protein Synthesis (Tetracycline Moiety)

The pipacycline component of **Penimepicycline** acts as a protein synthesis inhibitor.[6] It binds to the 30S ribosomal subunit of bacteria, which is a crucial component of the machinery responsible for translating messenger RNA (mRNA) into proteins.[7][8] This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively

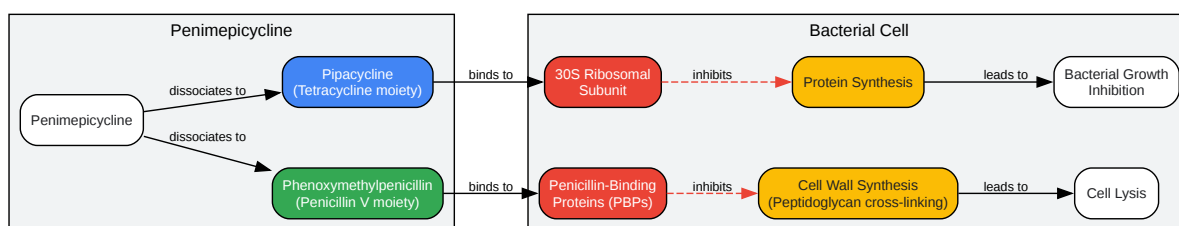
halting protein synthesis.[6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[7]

Inhibition of Cell Wall Synthesis (Penicillin Moiety)

The phenoxymethylpenicillin component of **Penimepicycline** belongs to the β -lactam class of antibiotics.[9] Its primary target is the bacterial cell wall, a rigid structure essential for maintaining cell integrity and protecting against osmotic stress.[1] Penicillins inhibit the final step in the synthesis of peptidoglycan, the main component of the bacterial cell wall.[9] They do this by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes that catalyze the cross-linking of peptidoglycan chains.[9] The inhibition of these cross-links weakens the cell wall, leading to cell lysis and bacterial death, a bactericidal effect.[10]

Dual-Action Signaling Pathway

The combined action of **Penimepicycline** results in a two-pronged attack on bacterial viability. The inhibition of protein synthesis by the tetracycline moiety can potentiate the action of the penicillin moiety by hindering the bacteria's ability to produce enzymes involved in cell wall repair and resistance mechanisms.



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Figure 1: Dual mechanism of action of **Penimepicycline**.

Antibacterial Spectrum

Historical studies indicate that **Penimepicycline** possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, comprehensive and recent Minimum Inhibitory Concentration (MIC) data is not readily available in the public domain. The expected spectrum of activity would encompass organisms typically susceptible to both tetracyclines and penicillins.

Experimental Protocols

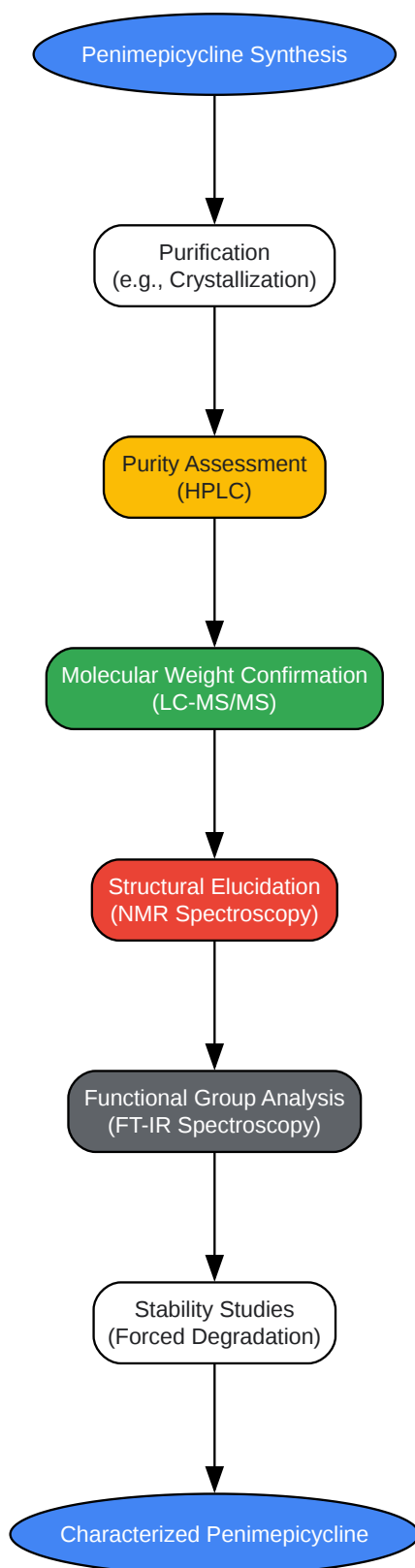
Detailed, contemporary experimental protocols for **Penimepicycline** are scarce in publicly accessible literature. The following sections outline general methodologies that would be applicable for its study, based on standard practices for antibiotic characterization.

Synthesis of Penimepicycline

Penimepicycline is formed through a salt formation reaction between the acidic penicillin V and the basic pipacycline.^[4] Pipacycline, a Mannich base, contains a tertiary amine that can be protonated, while penicillin V possesses a carboxylic acid group that can donate a proton.^[4] The combination of equimolar amounts of these two compounds results in the formation of the penicillinate salt.^[4]

Analytical Characterization

A general workflow for the analytical characterization of **Penimepicycline** would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stability.



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Figure 2: General experimental workflow for the synthesis and characterization of **Penimepicycline**.

4.2.1. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **Penimepicycline** and to quantify it in various matrices.
- General Method: A reverse-phase HPLC method would be suitable. A C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode. Detection would typically be performed using a UV detector at a wavelength determined by the UV absorbance maxima of **Penimepicycline**.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- Objective: To confirm the molecular weight of **Penimepicycline** and to identify any impurities or degradation products.
- General Method: The HPLC method described above would be coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion $[M+H]^+$ corresponding to the mass of the intact salt or its dissociated components. Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion to obtain structural information.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To provide detailed structural elucidation of the **Penimepicycline** molecule.
- General Method: 1H and ^{13}C NMR spectra would be acquired in a suitable deuterated solvent. The resulting spectra would be complex, showing signals corresponding to both the pipacycline and phenoxymethylpenicillin moieties. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within each moiety.

Determination of Antibacterial Activity (MIC Testing)

- Objective: To determine the in vitro potency of **Penimepicycline** against a panel of clinically relevant bacteria.

- General Method (Broth Microdilution):
 - A two-fold serial dilution of **Penimepicycline** is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
 - Each well is inoculated with a standardized suspension of the test bacterium.
 - The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Penimepicycline** that completely inhibits visible bacterial growth.

Pharmacokinetics and Clinical Data

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for **Penimepicycline** in humans is not widely available in recent literature. Historical clinical studies from 1969 suggest its use in treating various bacterial infections, including respiratory tract infections and pyelonephritis.[11][12] However, the specific outcomes and quantitative data from these studies are not readily accessible.

Conclusion

Penimepicycline remains a compound of interest due to its dual mechanism of action, which combines the protein synthesis inhibitory effects of a tetracycline with the cell wall synthesis inhibitory effects of a penicillin. This technical guide has summarized the available information on its molecular structure, properties, and biological activity. While historical data confirms its identity and general antibacterial properties, there is a clear need for modern, detailed studies to fully characterize its potential as a therapeutic agent. Further research, including comprehensive spectroscopic analysis, determination of MICs against a contemporary panel of pathogens, and detailed pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the profile of this unique antibiotic.

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